6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole
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Overview
Description
6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazoles. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial and anticancer properties .
Preparation Methods
The synthesis of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives. The reaction conditions are optimized to achieve yields ranging from 55% to 92% . The structure of the synthesized compounds is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .
Chemical Reactions Analysis
6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
6-Fluoro-2-[(1-methylpiperidin-4-yl)oxy]-1,3-benzoxazole can be compared with other benzoxazole derivatives such as:
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: This compound is also studied for its antimicrobial properties.
Thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole: These derivatives exhibit antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
6-fluoro-2-(1-methylpiperidin-4-yl)oxy-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2/c1-16-6-4-10(5-7-16)17-13-15-11-3-2-9(14)8-12(11)18-13/h2-3,8,10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHWKQDICMQVCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC3=C(O2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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